(1-Ethylpropyl)(2-phenylethyl)amine
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Overview
Description
The compound "(1-Ethylpropyl)(2-phenylethyl)amine" is a type of phenylalkylamine, a class of organic compounds characterized by an alkyl group attached to a phenyl group, with an amine functional group. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses.
Synthesis Analysis
The synthesis of related phenylalkylamines has been explored in several studies. For instance, an electrochemical method in aprotic media was used to synthesize a dihydroquinolinyl-phenyl-amine derivative, which involved the electro reduction of an imine precursor . Another study described an efficient method for the asymmetric synthesis of chiral, oxygenated 1-phenylethylamines from substituted acetophenones through reductive amination and regiospecific benzylic cleavage . Additionally, novel 4-thio-substituted phenylethylamines were synthesized for the investigation of structure-activity relationships, which involved multiple steps including thioether formation, Vilsmeier-formylation, and reduction . A catalytic asymmetric synthesis approach was also reported for the synthesis of 1-arylethyl amines via hydrovinylation of vinyl arenes, followed by oxidative degradation and rearrangement reactions .
Molecular Structure Analysis
The molecular structure of phenylalkylamines is crucial for their biological activity. The presence of substituents on the phenyl ring or the alkyl chain can significantly influence the compound's properties. For example, the introduction of a thio-substituent at the 4-position of the phenyl ring has been shown to affect the agonistic or antagonistic character of the compounds towards 5-HT2A/C receptors . The stereochemistry of these compounds is also important, as enantiomerically pure forms have been synthesized to explore their potential in asymmetric reactions .
Chemical Reactions Analysis
Phenylalkylamines can undergo various chemical reactions due to their functional groups. The imine precursors used in their synthesis can be reduced to form secondary amines . The presence of a vinyl group allows for hydrovinylation reactions to occur, which can be used to introduce chirality into the molecule . Additionally, the thio-substituents in the synthesized compounds can participate in further chemical transformations, such as formylation and nitroethenyl derivative formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylalkylamines are influenced by their molecular structure. The electrochemical study provided insights into the electron transfer coefficient and diffusion coefficient of the investigated imine, which are important parameters for understanding the electrochemical behavior of these compounds . The diastereoselectivity and enantioselectivity achieved in the synthesis of chiral amines indicate the potential for these compounds to have specific physical properties, such as optical activity . The regioselectivity observed in the cleavage of bis-benzylic amines to primary amines suggests that the steric and electronic effects of substituents play a significant role in determining the chemical properties of these molecules .
Scientific Research Applications
Catalytic Applications in Organic Synthesis
One notable application of similar compounds to (1-Ethylpropyl)(2-phenylethyl)amine involves their role in catalyzing enantioselective aminations. For example, derivatives of chiral amines, specifically (R)-N-benzyl-N-(1-phenylethyl)-amine and (R,R)-N,N‘-bis(1-phenylethyl)-propane-1,3-diamine, have been utilized as organocatalytic Lewis bases in the α-amination of ethyl α-phenyl-α-cyanoacetate. This process afforded amination products in excellent yields with high enantiomeric excess, showcasing the potential of such compounds in asymmetric synthesis (Liu, Melgar-Fernández, & Juaristi, 2007).
Chemoenzymatic Synthesis Platforms
Furthermore, the synthesis and application of chiral amines, including structures analogous to this compound, have been integrated into chemoenzymatic platforms. Such systems, combining Pd nanoparticles on MOFs with cross-linked enzyme aggregates, demonstrate exceptional efficiency in dynamic kinetic resolution processes. This innovative approach has been successfully applied for the synthesis of optically pure amines, underscoring the versatility and efficiency of using chiral amines in catalytic platforms (Wang et al., 2019).
Polymer and Material Science
In polymer and material science, tertiary amine methacrylates, which share functional similarities with this compound, have been used to produce near-monodisperse homopolymers and diblock copolymers. These materials exhibit unique properties such as inverse temperature solubility behavior and the ability to form stable micelles in aqueous media. The study highlights the potential of incorporating amine functionalities into polymers for developing responsive and tunable material systems (Bütün, Armes, & Billingham, 2001).
Analytical Chemistry Applications
In analytical chemistry, derivatives similar to this compound have been employed as chirality recognizing reagents for determining the enantiomeric purity of chiral amines using NMR. This application is critical for pharmaceutical and chemical research, where understanding the chirality of compounds is essential for their development and application (JeonDong Ju et al., 2000).
Future Directions
2-Phenylethylamines, a class of compounds related to “(1-Ethylpropyl)(2-phenylethyl)amine”, have been found to be biologically relevant and have been the subject of recent research. Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
Mechanism of Action
Target of Action
The primary targets of (1-Ethylpropyl)(2-phenylethyl)amine, a derivative of phenethylamine , are likely to be similar to those of phenethylamines. Phenethylamines primarily target the human trace amine-associated receptor 1 (hTAAR1) and various enzymes such as monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) .
Mode of Action
This compound interacts with its targets by binding to the hTAAR1 receptor and inhibiting enzymes like MAO-B and ALDH . This interaction can lead to changes in neurotransmission, particularly monoamine neurotransmission .
Biochemical Pathways
The affected biochemical pathways of this compound are likely to be similar to those of phenethylamines. Phenethylamines are known to affect the biosynthesis of biogenic amines, which are formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones .
Pharmacokinetics
Phenethylamines, which this compound is a derivative of, are primarily metabolized by mao-b and aldh . These enzymes convert phenethylamine into phenylacetic acid in the small intestine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of phenethylamines. Phenethylamines act as central nervous system stimulants in humans . They regulate monoamine neurotransmission by binding to hTAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
properties
IUPAC Name |
N-(2-phenylethyl)pentan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDCELUOAPMLAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500683 |
Source
|
Record name | N-(2-Phenylethyl)pentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71797-47-2 |
Source
|
Record name | N-(2-Phenylethyl)pentan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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